molecular formula C10H13BrFN B13045795 (R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine

(R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine

Cat. No.: B13045795
M. Wt: 246.12 g/mol
InChI Key: ZDPOXOPPUPLGEG-SECBINFHSA-N
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Description

®-1-(2-Bromo-6-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound features a butan-1-amine backbone substituted with a bromo and a fluoro group on the phenyl ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and butan-1-amine.

    Reaction Conditions: The reaction may involve halogenation, amination, and other organic transformations under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.

    Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted amines, while oxidation could produce corresponding oxides or ketones.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Bromo-4-fluorophenyl)butan-1-amine
  • ®-1-(2-Chloro-6-fluorophenyl)butan-1-amine
  • ®-1-(2-Bromo-6-chlorophenyl)butan-1-amine

Uniqueness

®-1-(2-Bromo-6-fluorophenyl)butan-1-amine is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6,9H,2,4,13H2,1H3/t9-/m1/s1

InChI Key

ZDPOXOPPUPLGEG-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CCCC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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